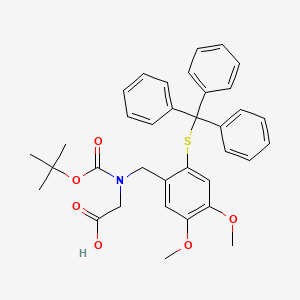

Boc-(Dmmb(Trt))Gly-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQUSEVODNERSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of Photolabile Protecting Groups in Boc-Gly-OH Chemistry

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Orthogonal Protection in Peptide Synthesis

In the intricate architecture of multi-step peptide synthesis, the concept of "orthogonality" is paramount. An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others, granting the synthetic chemist precise control over the reaction sequence.[1] The widely-used tert-butyloxycarbonyl (Boc) group, which shields the N-terminus of an amino acid, is a cornerstone of acid-labile protection schemes.[2][3] However, to achieve true synthetic flexibility—for applications such as fragment condensation, side-chain cyclization, or surface immobilization—a chemist requires a C-terminal protecting group that can be removed under conditions that leave the Boc group and acid-sensitive side chains completely intact.

This guide delves into the role of a specific class of C-terminal protectors used with Boc-Gly-OH: photolabile protecting groups (PPGs), often referred to by acronyms related to their chromophore structure. While the user specified "Dmmb," this likely refers to a well-established family of photolabile groups based on the dimethoxy-nitrobenzyl scaffold. This document will elucidate the structure, mechanism, and strategic application of these light-sensitive moieties in the context of Boc-Glycine chemistry, providing a framework for their successful implementation in complex synthetic workflows.

Decoding the "Dmmb" Group: A Focus on the Nitrobenzyl Chromophore

The term "Dmmb" in the context of a photolabile protecting group for a carboxylic acid almost certainly refers to a derivative of the 4,5-Dimethoxy-2-nitrobenzyl (Dmnb) group. This structural motif is one of the most common and effective PPGs used in chemistry and biology.[4] The "Dm" signifies the two methoxy groups, "n" the nitro group, and "b" the benzyl core. When esterified to the carboxylic acid of Boc-Gly-OH, it forms Boc-Gly-O-Dmnb.

The methoxy substituents are not mere decorations; they are critical for tuning the photophysical properties of the chromophore. By donating electron density into the aromatic ring, they increase the rate of photochemical decomposition and shift the absorption maximum to longer, less damaging wavelengths (typically around 350-365 nm).[5] This allows for cleavage using standard laboratory UV lamps without harming sensitive amino acid residues like Tryptophan.

Visualizing the Protected Amino Acid

The diagram below illustrates the chemical structure of Boc-Glycine with its carboxylic acid functional group protected as a 4,5-Dimethoxy-2-nitrobenzyl (Dmnb) ester, the molecule central to this guide.

Caption: Structure of Boc-Gly-O-Dmnb.

The Core Function: Mechanism of Photolytic Cleavage

The strategic advantage of the Dmnb group lies in its ability to be cleaved by UV light, a process that is mechanistically distinct from acid- or base-catalyzed hydrolysis.[6][7][8] The cleavage proceeds through a well-understood intramolecular rearrangement initiated by the absorption of a photon.

-

Photoexcitation: Upon irradiation with UV light (typically 350-365 nm), the ortho-nitrobenzyl chromophore is excited to a higher energy state.

-

Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon (the CH₂ group attached to the ester oxygen). This forms an aci-nitro intermediate.

-

Rearrangement and Release: This unstable intermediate rapidly rearranges. An intramolecular cyclization occurs, followed by fragmentation. This process releases the carboxylic acid (Boc-Gly-OH) and generates a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct.[4]

This mechanism is highly efficient and clean, leaving behind the desired deprotected acid and a byproduct that can be easily removed during workup.

Visualizing the Cleavage Mechanism

The following diagram outlines the key steps in the photoremoval of the Dmnb protecting group.

Caption: Photolytic cleavage pathway for the Dmnb group.

Strategic Application: Orthogonality with the Boc Group

The true power of using a photolabile group like Dmnb for C-terminal protection is realized in its orthogonality to the N-terminal Boc group. This creates a binary, fully independent system of protection and deprotection.

| Protecting Group | Function | Cleavage Condition | Reagent | Stability |

| Boc | N-terminus Protection | Mild Acidolysis | Trifluoroacetic Acid (TFA) | Stable to UV light, base |

| Dmnb/Dmmb | C-terminus Protection | Photolysis | UV Light (~365 nm) | Stable to acid, base |

This orthogonality opens up advanced synthetic strategies that are difficult or impossible to achieve with purely acid-labile or base-labile schemes:

-

Solution-Phase Fragment Condensation: A peptide fragment can be synthesized with N-terminal Boc protection and C-terminal Dmnb protection. The Dmnb group can be selectively removed with light to expose the C-terminal carboxylic acid for coupling to the N-terminus of another protected peptide, without prematurely removing any Boc groups.

-

Synthesis of C-terminally Modified Peptides: The photolabile ester can be cleaved on-resin to allow for the specific modification or cyclization involving the C-terminus while the rest of the peptide remains attached to the support and fully protected.

-

Photolithography and Microarray Synthesis: Spatially controlled deprotection can be achieved by shining UV light through a photomask onto a surface (e.g., a glass slide) functionalized with Boc-Gly-Dmnb. This allows for the synthesis of high-density peptide microarrays, where different peptide sequences are grown at specific, light-defined locations.

Visualizing the Orthogonal Workflow

The diagram below illustrates the divergent deprotection pathways available, highlighting the orthogonality between acid-labile Boc and photolabile Dmnb/Dmmb groups.

Caption: Orthogonal deprotection strategies for Boc-Gly-O-Dmnb.

Experimental Protocol: Photolytic Deprotection of a Dmnb Ester

This protocol provides a representative methodology for the cleavage of a Dmnb photolabile protecting group from a peptide C-terminus in solution.

Materials:

-

Dmnb-protected peptide

-

Anhydrous, UV-transparent solvent (e.g., Dioxane, Acetonitrile, or a buffered aqueous solution)

-

High-pressure mercury lamp or LED array with output centered at 365 nm

-

Quartz or Pyrex reaction vessel (Note: standard borosilicate glass will block most of the required UV radiation)

-

Inert gas supply (Nitrogen or Argon)

-

Analytical and Preparative HPLC

-

Mass Spectrometer

Procedure:

-

Preparation: Dissolve the Dmnb-protected peptide in the chosen solvent to a concentration of 1-10 mM. The optimal concentration must be determined empirically to balance solubility and prevent inner filter effects where the byproduct absorbs the incident light.

-

Inert Atmosphere: Transfer the solution to the photoreaction vessel. De-gas the solution thoroughly by bubbling with Nitrogen or Argon for 15-30 minutes. This is critical as oxygen can quench the excited state of the chromophore and lead to side reactions.

-

Irradiation:

-

Place the reaction vessel in a suitable photoreactor equipped with a cooling system to maintain a constant temperature (typically room temperature).

-

Initiate irradiation with the 365 nm light source.

-

Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 30 minutes) and analyzing them by analytical HPLC and Mass Spectrometry to observe the disappearance of the starting material and the appearance of the deprotected product.

-

-

Workup and Purification:

-

Once the reaction is complete (typically 2-6 hours, depending on scale and quantum yield), concentrate the solution in vacuo.

-

The crude product, which contains the desired peptide and the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct, can be purified using standard methods.

-

For peptides, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for achieving high purity.

-

-

Characterization: Confirm the identity and purity of the final deprotected peptide product by high-resolution mass spectrometry and HPLC.

Conclusion

The Dmnb photolabile protecting group, and by extension the family of related "Dmmb" structures, serves as a powerful tool for the C-terminal protection of Boc-Gly-OH and other amino acids. Its key role is to provide a robust, stable protecting group that can be removed with high efficiency and selectivity using UV light. This introduces a vital layer of orthogonality into synthetic strategies, enabling advanced applications in peptide chemistry, from complex fragment condensations to the fabrication of high-density microarrays. By understanding the underlying photochemical mechanism and the practical considerations for its cleavage, researchers can confidently leverage this technology to achieve synthetic goals that would otherwise be unattainable.

References

- BenchChem. (n.d.). The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols.

- AAPPTec. (2019). Hmb and Dmb Protected Derivatives.

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. Retrieved from [Link]

-

Packman, L. C., et al. (2005). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Journal of Peptide Science, 11(12), 775-781. Retrieved from [Link]

-

Wang, P., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 24(21), 3856. Retrieved from [Link]

-

Chakraborty, A., et al. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. RSC Chemical Biology, 9(7), 1738-1751. Retrieved from [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Li, W., et al. (2018). dM-Dim for Carboxylic Acid Protection. Molecules, 23(4), 785. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Glycine Methyl Ester: A Versatile Amino Acid Derivative for Peptide Synthesis and Pharmaceutical Applications. Retrieved from [Link]

-

Khan, I., et al. (2021). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 26(17), 5225. Retrieved from [Link]

-

ResearchGate. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Hojo, H., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 201. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Distefano, M. D., et al. (2020). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614-1625. Retrieved from [Link]

-

Kaster, K. C., et al. (2011). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. Organic Letters, 13(16), 4336-4339. Retrieved from [Link]

-

Laimgruber, S., et al. (2019). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ChemistryOpen, 8(8), 1059-1065. Retrieved from [Link]

-

Givens, R. S., et al. (2005). Photorelease of carboxylic acids, amino acids, and phosphates from N-alkylpicolinium esters using photosensitization by high wavelength laser dyes. Journal of the American Chemical Society, 127(22), 8000-8001. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2156. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 26(1), 1-10. Retrieved from [Link]

-

ResearchGate. (2002). C O-Bond Cleavage of Esters with a Naphthyl Group in the Higher Triplet Excited State during Two-Color Two-Laser Flash Photolysis. Retrieved from [Link]

-

PubMed. (2002). C-O-bond cleavage of esters with a naphthyl group in the higher triplet excited state during two-color two-laser flash photolysis. Retrieved from [Link]

-

SciSpace. (2014). Dimethylmethylene Blue Assay (DMMB). Retrieved from [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Keystone Building Block for the Conquest of "Difficult" Peptide Sequences

An In-Depth Technical Guide to the Structure and Properties of Boc-(Dmmb(Trt))Gly-OH

To researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the emergence of aggregation-prone and sterically hindered sequences represents a formidable challenge. The synthesis of such "difficult" peptides is often plagued by low yields, incomplete reactions, and purification nightmares. In this context, the strategic deployment of specialized amino acid derivatives is not merely an option but a necessity. This technical guide provides a comprehensive exploration of Boc-(Dmmb(Trt))Gly-OH , a uniquely engineered building block designed to navigate the complexities of challenging peptide synthesis.

The Challenge of Peptide Aggregation and Steric Hindrance

During solid-phase peptide synthesis (SPPS), the growing peptide chain, anchored to a solid support, can fold into secondary structures, leading to inter-chain hydrogen bonding and aggregation. This phenomenon is particularly pronounced in hydrophobic sequences and can severely impede the access of reagents to the reactive sites, resulting in truncated or deletion sequences. Furthermore, the incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids, presents its own set of challenges, often requiring more potent coupling reagents and longer reaction times to achieve efficient peptide bond formation.[1][2][3]

To address these issues, chemists have developed a range of strategies, including the use of specialized solvents, elevated temperatures, and the incorporation of protecting groups designed to disrupt secondary structure formation. Boc-(Dmmb(Trt))Gly-OH stands at the forefront of this innovation, offering a multi-faceted approach to overcoming these synthetic hurdles.

Deconstructing Boc-(Dmmb(Trt))Gly-OH: A Trifecta of Protection

The efficacy of Boc-(Dmmb(Trt))Gly-OH stems from the synergistic interplay of its three key components: the tert-Butoxycarbonyl (Boc) group, the 2,4-dimethoxybenzyl (Dmmb) group, and the trityl (Trt) group. Each of these protecting groups serves a distinct yet complementary purpose.

The Boc Group: A Classic Nα-Terminal Shield

The tert-Butoxycarbonyl (Boc) group is a well-established Nα-amino protecting group in peptide synthesis.[4][5][6] Its primary function is to temporarily block the N-terminus of the amino acid, preventing unwanted side reactions during the coupling of the subsequent amino acid in the sequence.[7][8] The Boc group is characterized by its acid lability and is typically removed with moderate concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][9]

The Trityl Group: A Bulky Guardian Against Aggregation and Side Reactions

The triphenylmethyl (Trt) group is a sterically demanding protecting group widely employed for the protection of amino acid side chains, including those of histidine, cysteine, asparagine, and glutamine.[7][10][11][12] Its bulky nature serves two critical functions: it physically prevents undesirable side reactions at the protected functional group, and it can disrupt the formation of secondary structures that lead to peptide aggregation.[10] The Trt group is also acid-labile and is typically cleaved under conditions similar to or slightly stronger than those used for Boc removal.[11][13]

The Dmmb Group: A Backbone Protector for Enhanced Solvation

The 2,4-dimethoxybenzyl (Dmb or Dmmb) group is a highly acid-labile protecting group often utilized for the temporary protection of the backbone amide nitrogen.[14][15] By modifying the peptide backbone, the Dmmb group effectively disrupts inter-chain hydrogen bonding, a primary driver of on-resin aggregation.[14] This enhances the solvation of the growing peptide chain, leading to improved reaction kinetics for both coupling and deprotection steps.[14] The electron-donating methoxy groups on the benzyl ring render the Dmmb group exceptionally sensitive to acid, allowing for its removal under very mild acidic conditions, often simultaneously with the Boc and Trt groups during the final cleavage from the resin.[15][16]

The Unique Structure of Boc-(Dmmb(Trt))Gly-OH

The precise structure of Boc-(Dmmb(Trt))Gly-OH, as indicated by its CAS number (475113-75-8) and molecular formula (C35H37NO6S), reveals a sophisticated design.[17] In this molecule, the glycine nitrogen is protected with a Boc group. The Dmmb group is also attached to the glycine nitrogen, and in turn, bears a tritylthiol substituent at the 2-position of the benzyl ring.

Caption: Structural representation of Boc-(Dmmb(Trt))Gly-OH.

This intricate arrangement positions the bulky Dmmb(Trt) moiety directly on the backbone nitrogen of the glycine residue, maximizing its ability to disrupt secondary structures and prevent aggregation.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-(Dmmb(Trt))Gly-OH is its incorporation into peptide sequences that are known or anticipated to be difficult to synthesize due to aggregation. It is strategically placed within the peptide chain at a position expected to act as a "breaker" of secondary structures.

Experimental Protocol: Incorporation of Boc-(Dmmb(Trt))Gly-OH

The following is a generalized protocol for the coupling of this sterically hindered amino acid derivative in a manual SPPS workflow.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-(Dmmb(Trt))Gly-OH

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Washing solvents (DMF, DCM, Isopropanol)

-

Deprotection solution (e.g., 20% piperidine in DMF for Fmoc-based synthesis upstream, or TFA/DCM for subsequent Boc deprotection)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

N-terminal Deprotection (if applicable): If the preceding amino acid was Fmoc-protected, deprotect with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation of Boc-(Dmmb(Trt))Gly-OH: In a separate vessel, dissolve Boc-(Dmmb(Trt))Gly-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and by-products.

Choice of Coupling Reagents

Given the significant steric hindrance of Boc-(Dmmb(Trt))Gly-OH, the choice of coupling reagent is critical for achieving high coupling efficiency. Standard carbodiimide reagents like DCC may be insufficient.[20] More potent activating reagents are recommended, as summarized in the table below.

| Coupling Reagent | Class | Key Advantages |

| HBTU/TBTU | Aminium/Uronium | Widely used, efficient for most couplings.[18] |

| HATU | Aminium/Uronium | Highly reactive, particularly effective for sterically hindered couplings.[19][20] |

| PyBOP | Phosphonium | Strong coupling reagent with high chemoselectivity.[19] |

| COMU | Aminium/Uronium | High coupling efficiency, comparable to HATU, with improved safety profile.[18] |

Deprotection Strategy

The Boc, Dmmb, and Trt groups are all acid-labile.[6][11][15] This allows for their simultaneous removal during the final cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Final Cleavage and Deprotection Protocol:

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive trityl and Dmmb cations, preventing side reactions with sensitive residues like tryptophan and cysteine.[11]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide with cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Generalized workflow for the use of Boc-(Dmmb(Trt))Gly-OH in SPPS.

Conclusion: A Powerful Tool for Advanced Peptide Synthesis

Boc-(Dmmb(Trt))Gly-OH represents a sophisticated and powerful tool in the arsenal of the peptide chemist. By combining the well-established Nα-protection of the Boc group with the aggregation-disrupting properties of the backbone-attached Dmmb(Trt) moiety, this building block provides a robust solution for the synthesis of challenging peptide sequences. Its rational design, which addresses both steric and electronic challenges in peptide synthesis, makes it an invaluable asset for researchers and drug development professionals pushing the boundaries of peptide science. The successful application of Boc-(Dmmb(Trt))Gly-OH can lead to significantly improved yields and purities of complex peptides, thereby accelerating the development of novel peptide-based therapeutics and research tools.

References

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.Methods in Molecular Biology, 2013. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2ERFLmksLrzNxwYcctRxqZb-pp_hYteUOTFwJTreb91YgENHtMEJQa8XWfcdMHQ7oF6RN8UoQ9qQXKyLNUa6dheRwCifI2cOr_L9OP5lT5uLocAPPPWwS00ST3Js7eiJ8LKPg]

- Modified Trityl Ester Protecting Groups in Peptide Synthesis.Synlett, 2000. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5DLZ2BjFFNMlKpg_XweIq4vkCrn_a8kX83YQY7_pya4w4Tr0qMK_pDh-X-uLnivNFuaNGOqGRt9-qUmaIOFPQWusWj-LwYpucN_WD5lbYxTr8LlBgHqIvfj1o6Rx3qD4aviQU4Kwboo0bNhWu7F2kQweopRv5rctxYQ8RrkRIrxYgqWdPyjG-]

- Amino Acid Derivatives for Peptide Synthesis.Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJOCVA3abm3DVNkc3gOLJ8987NSBAPFswGVGeHMW7F1-HFt0hTXomUdCi6fs-e1mN8xg6PDrPP3VQ7FedtlBTvtERLqWs8kJVdj2d8CuZGayTTCWN5w4M5pZDh2MYX4WWB7Vd8rHFA8s_rGC_S-FEkO9wFtND8pWv0R4CTa9hKthGvODaGykTr7GLXEluo2xzMjKD9agjn5YzTlLPMBxh8SZChsLYg1H0=]

- Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides.Organic Letters, 2005. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAiSJX65-OqIgL9gFRy_-Im8MFMQHWq_rtClL1CciPoYNFcH0miYyr3RFtJJpsXsKsuGcFOVlDT_0VjKgfBlkMZCFDOMSfUWrIwBc-iFemBFUAyeL413MVcfWRudecseRCIpIN0w==]

- Deprotection of the Trityl (Trt) Group from the Histidine Side Chain.BenchChem Application Notes, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3NOhwEVNzvq1NlYO1R7noYbmfR-9ctN4PgbsAfQd41bWV0HGupGbsf-pjPgT4Qvh9HeA8jGMTJvxsejYdvJGVXM_X9HsXZrtd4UlWV52Y0qg7_ti4z68roVwY4f0VUcypow8UVYOhftfBvQcm5d_KIb8mMVX3VPwUDOAOgz7eYN2DmTIihJwRbASMbahfoeINBQQUiMwKbY0bPKm-G2A8WY4679uBiQOmmSJ0rNhUegaUba77XdStoaYTDe4X-sM=]

- Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides.The Journal of Organic Chemistry, 1999. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIahlVOW_HFjJxCqRDuBoAVeEmY08WX_mSPxJxiQokdMOWMO8-ZzouH-7jCTs5bkFkfUKo0kU9nRJRKgl9aGxbql2duYNOrKshZLhp5sYlMQ8fy5QbkYYMD3hQrBaMDSb0cMNqCA==]

- A Comparative Analysis of DMB and Other Acid-Labile Protecting Groups for Researchers and Drug Development Professionals.BenchChem, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_RXDuydKRq8GspGqBP2tPl4CbOhYZ4sc059iR60V-hasa876MWgwVsKfGgTucd8qWYRXHE0tB85SdRHQeACh4mxeXsDSk-Qa9Qd2191_yQGMY5nreffiK1bSPiuxuTRdVNcfymAQ2T26yR5csfSBqcqqTlDA3SBIJvCKetK4vdRahKFbz5geeo3GHdRpbyvt4bov4Szlr9HvlfS8gH_L3lFzHZUlBLm1YXRvsNrAf04ewczQpRkMAz4MRrlEwf6FilEA1fJYAnRM6gCdSCyVGKzb2Tlh4]

- Peptide Synthesis.Chemistry LibreTexts, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPbCrB0B2R0Xlpjgbu1kg4WB6ko5D1F1me53raR03DI348RjQz6Ci0g1RgWWl9bE_ZRg6lppHTEN-8aOqDXSbou5fldqYMoZvx1BsOuoat8k2uxYSKoyvH_eYL2xBsyJxBUeq9sDS1FlZTFXVxrHfhiAzWzOjr2ffk1oobDhR1rwiusMN8pvERM0Tqiq1Cy6QyY9H1ouWpPU7d9DdcpwUGIKQAPsxOq4VayQAC_mxJv8u9txZtJyoy_LzGMrxD5rTHHS1MIQ14R6WG4WiLQkrpDgk-Izcgck6_1MEwy3sAbD_u3A==]

- Removal of S-Trityl Groups.AAPPTec Technical Support Information Bulletin, 2007. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsWQr9Jj51wHYD9WY1yPpi0MHKDnCUYKM2qJuGxiJoWNuDDskKKBXyQZMieO6LBqXmnKN6sCcsSmn4gwcDdD85JQs4KxVkMMjn3LzZQVMaPYncK7OMsQxWc30DsQOs515ZfjLv]

- The Strategic Shield: A Technical Guide to Boc and Z Protecting Groups in Peptide Synthesis.BenchChem, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV6Wvuje6n6nnngqdj2fNTgGkaXa_9BtGp-6DjXqB2AlbvucvhNgkHK1DSqb-s2KJ1B7glflFdDlslTuNSun7iIeElYh0DXu3RY_3cLBv5U0UFA15idaUO3NxbB7XI_D4Wrcvtbws1OaGNjleaLf2Ht7JaDCwhg1u73Qs0uURdRatTJmjIrOjpSGPjTiR1LTFH9iUVWzJdjSwTYepOIeVysEse6rRTHoiXYZYt_o5_WuKkQxjQz0I=]

- Boc Solid Phase Peptide Synthesis.ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELVxGxLX-VTlAxiTyIV4mRDqqPCFY3LsxLJg7Jq10Aox-9ZTJBdQyjazoKMxYYDt8Bli_vshL_3X-Ulwpfw2oj2sXxyekfANw5tWnO4SJ0N_GbLMUT6AqjGsYOtHradkftmzTpdNyTyv5hD9aVgxiIdw==]

- Protecting Groups in Peptide Synthesis.Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcBbDuTv7d6HRVNHPbj1csPXu9ZddpnjRYPE0unZTeuslk_sHw8UJGiQRGAeSh8LUN6z0lfBNYXzUSlY1AJYdfyqnPcGBvBeK1yHIwyWrFH0IVr-VheLleYYtCTgKocCnSg4a36Wk5XXYhzK3GvwjkUFYV33_Lz9ahfrcYJQbPuVOgLHhhZLbk_LlaD0wHLY8hwQoJo4WqRhPWGJoIMeAMGethxlhLL6q0maRDUcEPeCSMpAq1Ezcrk_4P4cy64bV0gYQnvobG9WrQYNHmY_hnttYMHLeDvt4wnMtLP50YOC93H60sJ7pQSC6czCzSQ==]

- Application of the Trityl Group in Peptide Chemistry.Thesis, University of Nijmegen, 1999. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoWfYh_kZ7WH3GS9tlC1-8ZBjdzwCqAbCaOjIxox4ke4DMHor3jCOZ4fxe8Lzon5IZe7pgLmugBRG1IUGbJhv74aNNH7fz8tP7uxg2UmAJIw7pD5T52t5JD9qcOHSnBgxOeU3qEr5FuMSuZfxnsF-qiyl6M2A9ryN18c7nWOx3msyglTmkgO9RZXEV1D4WOH4JVw==]

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.The Journal of Organic Chemistry, 2007. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEjimmAqvuOrseWMKYCg9_N8-_PUHbvuEJBDRaV_mcELJe5TZ36umfJOIuFK4mNi5g5Nba9hUaCO-zK8CVtd7r-JMzndHhfFMiEPfy36C1lQXl_iUO8cXnrvRAe1ovSmrII9YdwmhU1TA=]

- The 2,4-Dimethoxybenzyl (DMB) Protecting Group in Solid-Phase Peptide Synthesis: Application Notes and Protocols.BenchChem, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFebsuMRTALBjJ0nhfsD2xtPPh72Lv2vbiPRRIrQpdoPblibasecTVWydoZRTGG_gAwyFcS4f-pK-liFha-_TIOMstRhCtmv-5dhQ5oVz7b2qWPBmC_8RKhWm2Ea1H2Qo3Ah7SYXBbeZ-i-v3dWEbJ0F8BAK7Z7jz5CNfDyf2cm72TsSl02RfdqWkRxl8TDDjyESwPLGaBRqblb_XRON7A2bZFcg-X8Y-4Je9fZZ0k3nWBa_IL95DxcGOswPjc-2ctX13Vk4LhnHnttvQ==]

- Highly Sterically Hindered Peptide Bond Formation.Thieme Chemistry, 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcQBNWtWMbURUxc0p9crZasd7ShBldkRJTVMOAP9E_V7FtGAfEnzdxE6JlSLkp2QE93it7Z16neEenEE-Zs8AtTepQLrxFhu--7i5gGnJAI66Sf1IYFqYc6RVVW2DFD8Cvf3aSpmL3KAHlje92pNnOdppWSean6_WfHuIQWriQ5XNLWJr5y87W4gJln_HQBOpYd36Dm7H8DGXzi4GLjWfgq0ESH6_l992A]

- Incomplete Trifluoroacetic Acid Deprotection of Asparagine-Trityl-Protecting Group in the Vicinity of a Reduced Peptide Bond.Journal of Peptide Science, 2005. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfzXmTmEdJw-ZWgqnmDw44g71YoWQILbH6bFeJZ0XN4JpehjiZiH2op_IwjRPlHoshH0yzY_nez-MR2QvUV9xwrhR7pDIvmttq6hmghsRCWl4NXIUhsd6-ax9Xz6qT1aqykoQ=]

- Deprotection of 3,4-Dimethoxybenzyl (DMB) Group on γ-Lactam Nitrogen Using Phenyliodine(III) Bis(Trifluoroacetate) (PIFA).Heterocycles, 2012. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCMfBHNdC2uUe63SgV1aNMKRabYxvC_gr1cCg-0WfU9dHjm2UywFUHKmEFawiX5c7DfBqBpHYG6rFzFyTph1h6dYXbPQVg4RE99Ah3_TYC0VQWvPfb6qSNBrqx0TVtEUnY1x6YHgfZ-2g-pY_wcyqcQ9x9crIF1bzMWtChxWv4DSP0AEDyPMD5VNng72hi_Q==]

- Peptide Coupling Reagents Guide.Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW2wqAOrdFk9XSO3pUKP5fL5V7M21R_nyZ7HRmLDHawrVHfARHz4d4t3Pu7wr80Qnz6Pbp3En4xU4dcRNMlqJIBPSD_UBJGadrhbWnsv7L2hJxSRNTmWcG_Vi-zPRoVdGc0B0-AB-hdeupMrIeBEG76eV4yNRQZS30ItyHcfRitKdRKNELfPAESefcqyHPVkb5cT2Y02Y3n3_A7hSqoQWS8Jw-YrIeZIl6QfTX8ssSNM-Muc9vkMYjodTfh3Wki4rOy1jM6hNQnf30X1L_qrIKiAklN_fTID4=]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).UCI Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXKHKucXcbATzRDEVq435xPbwNnnNwF6N7B_ev2u8s-xXXvmX2qAToEcrw0gdK3olRQHEW6f1ZxA-B-KDj1aH8YN_FKzrkNtLPvWFhgFyc7j0uxUOJVRZA5Jz1bANVd15Xln6S_UlE91BYSLiAGc_hJE7i2PhFX9w9h0s-HUDK3MwHXP0BbZBidEUTGttLK48ev1O4URbV3Qiygr3Ah7SGBeBvjQ91tD31vRKDgMNfjQTjizcFkULPi-vdEDl02O9IGfqdGyOWHZ8bWu5MP1fYvLs=]

- Solid-phase peptide synthesis using N-trityl-amino acids.Letters in Peptide Science, 2000. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd8hu1hnbcoy1WFMhZnEqFBxXs2w__i97C9OKXTUIquGIM9yFaOfyHzarPnYLZRXOanikV-pOq1n4ezhqcuu_KxgranJcajQLkitbL9uvV997l_W-tKOT81JVt5xE5G-f62ThlcM47_PJJuqYL7qHUEm2NXAw_d88=]

- Proposed mechanism of deprotection of DMB.ResearchGate, 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNjrMAllLkgZjyoo1Zjhv4S8M_2ksJAFN8pZhZVXSWw1absI4Z-JeuKF33rS6_-Gjqe89tSSvjPB1LMkuu0Si9Wu79apT_jIp3INFV1zplfApC-8WRvAVLL8ZUZxdQEXFVJH5beRnlIsNHTfs-JCS3eoq24z7_ZcSZ7E2tbn6xsRUlOhsmle9zOoMq_m1QuXWSzUl76_31]

- Photochemical deprotection of DMB group.ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl6nuc2mTFbKPJfyCp7q7i5w5e2QJX85fzkjfg5qbyu54HpAJg4NkTYYmkrA29pA9QTG-eQn7PXaLMY2Ek_my0pq2bv4rNddLkLr40zImh4lRHnvFz2duycZcMnPLQIjQLnoIrBChn23btmGu8EcAxXIFRhz343LHHwRS1p2WVFN9NIwPHkYk194U4Lek_ZaeeJzDJw1U=]

- Amino protecting group—triphenylmethyl series.Suzhou Highfine Biotech Co., Ltd., 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlBkpuyUJ1Lt530riRb70TrG-WYyLLixu_G8bYV-A-7Jl55cB21ftobbfHfd5z0SIitrtQ21chYEFxNbhlP_ojjj1rX9hk1Upk8o0gMvlX8aPdCSXXi236GiGItFOvctTTOEpX2IF2J2MjcwkO0yHcACyG_m2A7NLSoX3-0KDBzxp6qVKOJHm06LU=]

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE13QmUNKSmIg5Eiij3x-Yff7bLQEMugx9GCBeAUDz3sNAHsrncnpfIMdWF2yi4FCSo6hPjsnJOYI_xYYGRBP8v6X6tsqQ_GYR7wBQp1gPUTQrEXoF05AP_t9iG7Ej-89vdmpWNgt5LltpEkSKQWRpzWpXCXP0SfBbi_7JdlPGXW-m2-DqXweXss5-nVzO-E9A2UN_craK72rQsC6EQo8WdKuJzvP24pg==]

- Commonly Used Coupling Reagents in Peptide Synthesis.BOC Sciences, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSwYlQ-6LyM_W18NPd-h_q_DTPEPtZRZPAoIK8x_XJirKTOv_LexMCptzxsk3qqAreV1o0ggy9901EiGzYIveAjnZ4xpVSTwrs81Ul59SUS2drZQNx3hsan0Y137bpWNWyzPJM-D_zvev-eUNRT0S-0JxpzR9N-rzNXAoLpmZMvxrmZfyTTGqgU1m7KSNvebUOa-_3BZl72KC5p119Mzaq0oLhph6R-g==]

- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.Request PDF, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4-ELvkU-BhbYLeMfmbyo24iOOEVeYh4ocrIVpzF6-zt9vBw7JEAijvdNXng-xcRdGQa-Bz6Yw1eTqHObCwTyxwfPpWMqw5MmdAhBe3S9Xqx7pUewcbW8GoZrxXqI9pFttqMOoXemtz1YmqQPBkBPmol8k_Rbo2nfpLfrk1wOVTtsI0GYZnqrxeYzJ8Hat6CFF4JydG7q1JP40GKEl0vgVjmyjsal_OTbVmRxdBUiWzQ==]

- Boc-D-His(Trt)-Aib-Gln(Trt)-Gly-OH.BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbp6KXVa2iuPtn03IahfAHo5fEcjdWc-eQVPeyNV1XSQb64fKl_dkX1GZMEsRE1hTCJ_2YCei2hjku41eyAkdoe2lWG32OfSLWK3oCAxrnXTHbfYs67ZckYgX2mJ5b41HsgIwFYMfM64oILLuhZ7axQK2thOmgvTMmUQKYm0kD2IrraUVfo94j]

- Purification of Compounds Containing the 2,4-Dimethoxybenzyl (DMB) Group.BenchChem Technical Support Center, 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSu-9wvK0pu_OLwlaKMP0nk8tAyd5ylU65pZ11WNCfJkJXSzOeeQaor5mNSBowkNCYKnxIq8HNOJ3JMQkWQExPz0slL2YbX6HiT6xsIW50PtaPK5qkeU3QnuPBOQ1iejfI3qm7XNraINu58WWfSuWdsl8ckT6MHWwazB9ZbB_rm7bHmjmFZJJ4YmEFw4eElIEKwBC6ny50Yg-FVbmGy8pnHUycmWt_Zioy014HZFRUo1U-2XO0hpI1pxuAad8=]

- Hmb and Dmb Protected Derivatives.AAPPTec, 2019. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbkGv92zoDYck4PgY3M9fY2X5iuTMXj2sTNk27PFYYWU1zVaL3HjummapeW2ngDzzxtUA_7K1MK6MI5ifFZzuLHki4RWmNg9wVpvmUdGCraLGGpkVgHTXRxyyAlviUk3qU3XKXtHtWqmq4oeK_DP7xJmFRUCzmw7ReEHeOPFtG6Q==]

- p-Methoxybenzyl (PMB) Protective Group.Chem-Station International Edition, 2014. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhCtjit-0681LjEu5tJqEQLpdZlRESJ0ctnMdC3mrlG98v9gKXEBKN9C-oFPy8sX1GUsYY9Kv2JKV2co5MlqBd7rd5axNuunKVXdxEl88SiJ5JrLLFAR0xQ8vxLqtCsWwPvm9QaMEHFF38fDb5zj6FOkqJxT6JCr7xKEHt07rXHCjj_q3wr7KFmwnl9cNHILjin4WZ]

- BOC-(DMMB(TRT))GLY-OH.ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdvmSz1CiVW4h2w6fdsuzUvkGahFbtelRQZ8Jgmhyl4s7j4svNQ7755kf-JaEE7VsD6xUXM8zo14mUb9uY-iEsYwIsKoYDnqXUg6ryM17aoRIdZaxFCG8gOGkA9pCxXHqb6zWmBHjzTb12vRLXNTZqinZutiMrgNjlJRNm9OU=]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy85gjA13bG7CnBZPbSvoIR-3tknXvxdYbyvzHWYP1Qubj3skh1E_9Co7PURX_FZV_pc098FNlwOc867Leqh-2EXf77hf8hoxNAK8gg7OPp-rFNfFNXmpPFzEwJ38uHEL8EAnmp7VJcyVU8LyXf-cmZFV3pFY6dFhD_-SyYFS0xcH_2WB-B1c=]

- BOC-(DMMB(TRT))GLY-OH.Zibo Hangyu Biotechnology Development Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFDJjKsRLPtTSbTOrPA8pnBEeBYP7KmuKrVXZZ0-Jo9PG_i83AX7MU0PkuRK0tdB7fsAL3GBUqd6EfQd-x8w_lrCFhyyhTgTXGItj9n5rlGVu83pqwBYREK1eSaP-NfTsONLd4dWMEpiw_bI4Y3HyhtBRFCqwZMmDdCKqL6NivrsMqe8Fl6lWw1GuibM5Mp3HmqfIsOL_-R8QwS3k=]

- Production of peptides containing poly-gly sequences using fmoc chemistry.Google Patents, 2010. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPksSY_zqR1AlJCkph5dw29cR5qoYZ5SfIuRI9ORtpaD82Jk91LUiT4DIlAogu3QRXiadTaiWAJERKUdPRyJPr7s-v7G5mccPZFRePjoO4L4t5_sL8QnzXC1m84-etwNwkYFmpmf0vawzPxdyU6A==]

- Boc-gly-gly-gly-OH.PubChem, 2006. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN4V_VcnhZfEnZpRWr34yJ9BV1Rsp05UFynF1Go-zFoTlkE3TMDHMoW4uWC06kXz9sHd0EsK3TAC5YKOJc00Lo7lrB-sheFtHD7__6JrwqdcZ_9AOlHkJMAWXtG7zYJY7ncP0Ne3i7C_mHtEKmBYApczi8VzlY4g==]

- Boc-Gly-Gly-OH.MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuE-dQrDShWdxjjRj0hJDmix_R6pzmkFbi092B2xKphF1o3Ioib_Up5stroudE750wcVavFBbqTE_-oMoUUWNibtJFCInxCup-iyxzKLnqmp1Uq_7KmuXcTHaya1o-86PbePaiDgbYIwqvgCOn]

- DMB dipeptides.Technocomm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw8TUErg-6u8FNOPXZOA7DWlQNuepUKIbif-tFGNudbKQ7FmxhURZ4_OlDhGdRKWvoEkjSa4o6obdWEW4i2pltmkrT9xp2CjAjNAsnBppQpgyawkASrbf0eTrU49_3NGrWLdg=]

- Boc-Gly-OH Novabiochem.Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfkmbC9sWjDJXsc1REx-yVASE6l1gx-H0DEw17aoryFr0KXinNraaF9c4RTGrY3sxw2cgltfcyltVhNeVxbtoJ0bh7Qz3UdnZM95tXeIGOx8LFNdJ1i4wUHT3vSfsqQ_oQthFEKvnkdshDjzRsvoI=]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. peptide.com [peptide.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 17. echemi.com [echemi.com]

- 18. bachem.com [bachem.com]

- 19. file.globalso.com [file.globalso.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-(Dmmb(Trt))Gly-OH: A Specialized Building Block for Advanced Peptide Synthesis

This guide provides an in-depth technical overview of Boc-(Dmmb(Trt))Gly-OH, a highly specialized N-substituted glycine derivative. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core chemistry, the strategic rationale behind its unique protecting group configuration, and its potential applications in the synthesis of complex peptides and peptoids.

Introduction to Boc-(Dmmb(Trt))Gly-OH

Boc-(Dmmb(Trt))Gly-OH is a non-standard amino acid building block engineered for advanced applications in peptide chemistry. Its structure is fundamentally a glycine residue where the backbone nitrogen atom is substituted with two distinct groups: the well-established tert-Butoxycarbonyl (Boc) group and a complex 4,5-dimethoxy-2-(tritylthio)benzyl (Dmmb(Trt)) moiety. This N,N-disubstitution classifies it as a building block for peptoids, or oligo(N-substituted glycines), which are peptide mimics known for their enhanced proteolytic stability.[1]

The intricate design of this molecule, combining three different types of protecting groups, suggests a sophisticated synthetic strategy. It is intended for scenarios requiring precise control over peptide chain assembly, mitigation of common synthetic challenges like aggregation, and the introduction of a latent reactive handle for post-synthetic modifications.

Physicochemical Properties

The fundamental properties of Boc-(Dmmb(Trt))Gly-OH are summarized below. This data is critical for calculating molar equivalents in reaction protocols and for analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 475113-75-8 | [1][2] |

| Molecular Formula | C₃₅H₃₇NO₆S | [2][3] |

| Molecular Weight | 599.74 g/mol | [2][3] |

| Full Chemical Name | [tert-Butoxycarbonyl[2-(tritylthio)-4,5-dimethoxybenzyl]amino]acetic acid | [2] |

| Synonyms | Boc-N-(4,5-dimethoxy-2-tritylsulfanyl-Bzl)-Gly-OH | [3] |

| Appearance | Typically a white to off-white solid | N/A |

| Storage Conditions | Store at 0-8°C to maintain stability | N/A |

Core Chemistry and Strategic Rationale of Protecting Groups

The utility of Boc-(Dmmb(Trt))Gly-OH stems from the interplay of its three key chemical features: the Boc group, the Dmmb group, and the Trityl-protected thiol. Each component is chosen for its specific role and cleavage chemistry, enabling a multi-step, controlled synthetic workflow.

The N-Substituted Glycine (Peptoid) Core

Peptoids are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[1] This structural modification grants them significant resistance to degradation by proteases, a major advantage for therapeutic peptide development. The use of an N-substituted glycine building block like this one allows for the creation of peptide-peptoid hybrids with tailored biological stability and conformational properties.[3]

The Boc (tert-Butoxycarbonyl) Group

The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS).[4][] Its primary function is the temporary protection of the α-amino group.

-

Mechanism of Action : The Boc group is stable under the basic and neutral conditions used for peptide bond formation but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA).[6] This selective removal (deprotection) exposes the N-terminal amine for coupling with the next amino acid in the sequence.

-

Orthogonality : In the context of this molecule, the Boc group's acid lability is part of a multi-tiered deprotection strategy. It can be removed repeatedly during chain elongation without affecting the more acid-stable side-chain protecting groups.

The Dmmb (Dimethoxybenzyl) Group

The 2,4-dimethoxybenzyl (Dmb) group, a close analogue to the Dmmb group present here, is known in peptide synthesis as a "backbone-protecting" group. It is introduced onto the backbone amide nitrogen to physically disrupt inter-chain hydrogen bonding.[7]

-

Causality of Application : During the synthesis of long or hydrophobic peptide sequences, chains can aggregate on the solid support, leading to poor solvation and incomplete coupling reactions. This results in low yields and deletion sequences. By temporarily protecting the backbone nitrogen, the Dmb/Dmmb group prevents the formation of the β-sheet structures that cause this aggregation.[7]

-

Cleavage : The Dmb group is significantly more stable to acid than the Boc group but is cleaved during the final, strong acid deprotection step (e.g., with high-concentration TFA or HF), regenerating the native peptide backbone.[7]

The Trt (Trityl) Group and Latent Thiol Functionality

The trityl group is a bulky, acid-labile protecting group commonly used for thiols, amines, and alcohols.[8][9]

-

Thiol Protection : The thiol group (-SH) of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection during synthesis. The Trt group provides this protection effectively.[8][10] In Boc-(Dmmb(Trt))Gly-OH, the trityl group protects a thiol attached to the benzyl ring of the Dmmb moiety.

-

Strategic Function : The Trt-protected thiol acts as a masked reactive handle. The Trt group is cleaved under the same final, strong acid conditions that remove the Dmmb group.[9] This unmasks a free thiol on the N-substituent of the glycine residue. This newly revealed thiol can be used for a variety of post-synthetic modifications, such as:

-

Cyclization : Forming a thioether linkage with an electrophilic side chain elsewhere in the peptide.

-

Ligation : Attaching the peptide to another molecule, such as a protein, fluorescent label, or drug payload.

-

Surface Immobilization : Anchoring the peptide to a solid support or nanoparticle.

-

Proposed Synthetic Workflow and Application

The combination of these protecting groups dictates a clear and powerful workflow in the context of Boc-based solid-phase peptide synthesis (SPPS). The following diagram illustrates the logical progression of its use.

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Importance of the Trt group in Boc-glycine derivatives

An In-Depth Technical Guide to the Strategic Importance of the Trityl (Trt) Group in Boc-Glycine Derivatives

Authored by a Senior Application Scientist

Abstract

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. This guide provides a comprehensive technical analysis of the trityl (Trt) protecting group, with a specific focus on its application in conjunction with N-tert-butyloxycarbonyl (Boc) protected glycine. We will explore the chemical properties of the Trt group, its role in mitigating common side reactions, detailed protocols for its application and cleavage, and its strategic importance in modern solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and professionals in drug development who seek to optimize their peptide synthesis workflows.

The Imperative of Protecting Groups in Peptide Synthesis

The controlled assembly of amino acids into a defined peptide sequence is a cornerstone of chemical biology and pharmaceutical development. To prevent unwanted side reactions, such as self-polymerization, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups (PGs).[1] An ideal protecting group can be introduced efficiently, remains stable throughout the coupling reactions, and can be removed under conditions that do not compromise the integrity of the peptide chain.[1]

The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu protection schemes.[2][3] The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based groups for side-chain protection.[2][4] Conversely, the Fmoc/tBu strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for side-chain protection.[2][5] A key concept governing these strategies is orthogonality , which dictates that different classes of protecting groups can be removed selectively in the presence of others.[6][7]

The Trityl (Trt) Group: Properties and Versatility

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group widely used for alcohols, thiols, and amines.[8][9] Its significant steric hindrance and hydrophobicity impart unique and valuable properties to the amino acid derivatives it modifies.[8][10]

Key Characteristics of the Trityl Group:

-

Steric Bulk: The three phenyl rings create a sterically demanding environment, which can be advantageous in preventing unwanted side reactions and influencing peptide conformation.[10][11][12]

-

Acid Lability: The Trt group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[13][14] The stability of the resulting trityl cation is a key driver for its facile removal.[8] The lability can be modulated by adding electron-donating methoxy groups to the phenyl rings (MMT, DMT), increasing the rate of cleavage.[8][10]

-

Orthogonality: The Trt group is stable to the basic conditions used for Fmoc removal, making it a cornerstone of the Fmoc/tBu strategy for side-chain protection.[1] It can also be cleaved under milder acidic conditions than many benzyl-based protecting groups used in Boc chemistry, offering a degree of quasi-orthogonality.[10][]

The Trt group can be introduced using trityl chloride (Trt-Cl) in the presence of a base like triethylamine (Et3N) or pyridine.[8][10]

The Synergy of Boc and Trt in Glycine Derivatives

While glycine is the simplest amino acid, its derivatives can present challenges in peptide synthesis. The combination of Nα-Boc protection with N-tritylation in Boc-Gly(Trt)-OH offers significant advantages.

Enhancing Solubility and Preventing Aggregation

A significant challenge in SPPS, particularly for long or hydrophobic sequences, is peptide aggregation. The hydrophobic nature and bulkiness of the Trt group can disrupt the intermolecular hydrogen bonding that leads to aggregation, thereby improving the solubility of the protected peptide fragment.[13] This is particularly beneficial in fragment condensation strategies.

Mitigating Diketopiperazine Formation

A common side reaction in SPPS occurs after the coupling of the second amino acid, where the deprotected N-terminus of the dipeptide can attack the ester linkage to the resin, forming a cyclic diketopiperazine and terminating the chain. This is especially problematic with proline or glycine in the C-terminal positions. Using an N-trityl protected amino acid in the second position can sterically hinder this intramolecular cyclization.[16]

Synthesis and Deprotection of Trt-Protected Derivatives

Synthesis of N-Trityl Amino Acids

A general and efficient method for the synthesis of N-trityl amino acids involves the reaction of the amino acid ester with trityl chloride, followed by saponification.[17][18] An effective "one-pot" procedure involves the silylation of the amino acid followed by tritylation.[19]

Workflow for N-Trityl Amino Acid Synthesis ```dot

Caption: Mechanism of acid-catalyzed Trityl group deprotection.

A critical consideration during deprotection is the highly reactive trityl cation generated, which can lead to side reactions with sensitive residues like tryptophan and methionine. [20]To prevent this, "cleavage cocktails" containing scavengers are used to trap the cation. [20]

Table 1: Common Cleavage Cocktails for Trt Group Removal

| Cleavage Cocktail (Composition v/v) | Key Scavengers | Typical Reaction Time | Notes |

| TFA / TIS / H₂O (95:2.5:2.5) | Triisopropylsilane (TIS), Water | 1-2 hours | A standard and effective cocktail. TIS is an excellent scavenger for the trityl cation. [20] |

| Reagent B (TFA / Phenol / H₂O / TIS, 88:5:5:2) | Phenol, TIS, Water | 1-2 hours | Phenol acts as an additional scavenger, useful for protecting sensitive residues. [20] |

| TFA / DCM (1:99) | None (Dilute Acid) | Variable | Used for very mild, selective cleavage, for instance on hyper-acid-labile resins. [21] |

| Acetic Acid / TFE / DCM (1:1:8) | None | 30-60 minutes | Very mild conditions used for cleaving peptides from 2-chlorotrityl resins while keeping many side-chain protecting groups intact. [13] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of Boc-amino acids with Trt side-chain protection is a powerful combination, particularly in the context of Fmoc-SPPS, where orthogonality is key. For example, Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH exhibit significantly improved solubility in DMF compared to their unprotected counterparts, facilitating synthesis. [13] In a Boc-SPPS workflow, a derivative like Boc-His(Trt)-OH is commonly used. [22]The bulky Trt group effectively shields the imidazole nitrogen, preventing side reactions, but its acid-labile nature means it is removed during the final cleavage step. [22]

Experimental Protocol: Incorporation of a Boc-His(Trt)-OH Residue in Manual Boc-SPPS

This protocol outlines a single coupling cycle.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) loaded with the first amino acid. Swell the resin in dichloromethane (DCM) for 30 minutes.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

-

Drain and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.

-

Drain and wash the resin with DCM (3x) and isopropanol (1x) to remove residual acid.

-

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes. Repeat once.

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Coupling of Boc-His(Trt)-OH:

-

In a separate vessel, dissolve Boc-His(Trt)-OH (3-4 equivalents) and a coupling agent like HBTU (0.95 eq. to the amino acid) in DMF.

-

Add DIEA (2 eq. to the amino acid) to activate the mixture.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to check for reaction completion. A yellow/colorless result indicates complete coupling; a blue/purple result indicates free amines and requires a second coupling. [22] * Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Workflow for a Boc-SPPS Cycle

Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS). [22]

Conclusion

The trityl group is a uniquely valuable tool in the arsenal of the peptide chemist. When used in conjunction with Boc-glycine and other amino acid derivatives, its pronounced steric bulk and defined acid lability provide powerful solutions to common challenges in peptide synthesis, including solubility issues and the prevention of side reactions. A thorough understanding of its properties, reaction kinetics, and cleavage conditions allows researchers to strategically deploy Boc-Trt derivatives to successfully synthesize complex and sensitive peptides, advancing both fundamental research and the development of novel peptide-based therapeutics.

References

-

Barlos, K., Papaioannou, D., & Theodoropoulos, D. (1982). Efficient “One-Pot” Synthesis of N-Trityl Amino Acids. The Journal of Organic Chemistry. [Link]

-

de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

- Zervas, L., & Theodoropoulos, D. M. (1959). Process of preparing nu-trityl peptides. U.S.

-

de la Torre, B. G., Aviñó, A., Eritja, R., & Albericio, F. (1998). Solid-phase peptide synthesis using Nα-trityl-amino acids. ResearchGate. [Link]

-

Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]

-

Murakami, S., Brudy, C., Bachmann, M., Takemoto, Y., & Pieber, B. (2023). Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols. Synthesis. [Link]

-

Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2002). A Facile and Chemoselective Cleavage of Trityl Ethers by Indium Tribromide. Synthetic Communications. [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

-

Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

Góngora-Benítez, M., et al. (2013). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry. [Link]

-

Trityl Protection. (n.d.). Common Organic Chemistry. [Link]

-

Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Chemical Communications. [Link]

-

Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (n.d.). AAPPTec. [Link]

-

N-tert-Butoxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (2015). PMC - NIH. [Link]

-

Peng, L., et al. (2015). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry. [Link]

-

(A) Comparison of Boc and Fmoc SPPS. (n.d.). ResearchGate. [Link]

-

Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. (2013). NIH. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

-

Peng, L., et al. (2015). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. ACS Publications. [Link]

-

Peptide Synthesis by Boc Strategy. (n.d.). Sunresin Life Sciences. [Link]

-

Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: The truth behind the yield. (2010). ResearchGate. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. peptide.com [peptide.com]

- 14. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 16. peptide.com [peptide.com]

- 17. US2994692A - Process of preparing nu-trityl peptides - Google Patents [patents.google.com]

- 18. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

The Guardian of the Amine: An In-depth Technical Guide to Boc-Protected Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group represents a cornerstone in the history and practice of peptide synthesis. Its introduction revolutionized the field, enabling the efficient and reliable assembly of complex peptide chains. This guide provides a comprehensive technical overview of Boc-protected amino acids in solid-phase peptide synthesis (SPPS). We will delve into the historical context, fundamental chemical principles, detailed experimental protocols, and a critical evaluation of the Boc strategy in the modern era of peptide science. This document is intended to serve as a valuable resource for both seasoned researchers and those new to the field, offering field-proven insights and a robust understanding of the causality behind experimental choices.

A Historical Perspective: The Dawn of Efficient Peptide Synthesis

Prior to the 1950s, peptide synthesis was a challenging and often low-yielding endeavor. The protecting groups available for the α-amino group of amino acids required harsh removal conditions that frequently led to undesirable side reactions and racemization. A significant breakthrough occurred in 1957 when Frederick C. McKay and Albertson first introduced the tert-butoxycarbonyl (Boc) group as a protecting group for amines.[1] Their work demonstrated that the Boc group could be easily introduced and, more importantly, removed under mild acidic conditions that left the peptide bond intact.[1]

However, the true transformative potential of the Boc group was unlocked by R. Bruce Merrifield in the early 1960s with his invention of Solid-Phase Peptide Synthesis (SPPS), a discovery that earned him the Nobel Prize in Chemistry in 1984.[2][] Merrifield's ingenious approach of anchoring the C-terminal amino acid to an insoluble polymer support dramatically simplified the synthetic process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[2] The Boc group, with its selective acid lability, proved to be the ideal partner for this new paradigm, leading to the development of the now-classical Boc/Bzl protection scheme in 1964.[4]

Core Principles of Boc Solid-Phase Peptide Synthesis (SPPS)

Boc SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain immobilized on a solid support. The success of this strategy hinges on a principle of "graduated acid lability," where the temporary Nα-Boc protecting group is removed by a moderate acid, while the more permanent side-chain protecting groups and the peptide-resin linkage are stable to these conditions but are cleaved by a strong acid at the end of the synthesis.[5][6]

The Boc/Bzl (benzyl) protection scheme is a classic example of this strategy.[7] While not strictly orthogonal because both Boc and benzyl-based groups are acid-labile, it is practically effective due to the significant difference in the acid strength required for their removal.[7][8] The Nα-Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), whereas the benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrofluoric acid (HF), for their removal.[5][8]

The Boc SPPS Cycle: A Step-by-Step Overview

The synthesis of a peptide using Boc chemistry follows a repeated cycle of three main steps: deprotection, neutralization, and coupling.

-

Deprotection: The Nα-Boc protecting group of the resin-bound amino acid or peptide is removed by treatment with a moderate acid, typically a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7][9] This exposes a free amine at the N-terminus of the growing peptide chain.

-

Neutralization: Following deprotection, the newly formed N-terminal amine is in the form of a trifluoroacetate salt.[7][8] This salt must be neutralized to the free amine before the next coupling step can occur. This is typically achieved by washing the resin with a hindered base, such as a solution of diisopropylethylamine (DIEA) in DCM.[7][8]

-

Coupling: The next Boc-protected amino acid is activated and then coupled to the free N-terminal amine of the resin-bound peptide. Common activation methods involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[9]

This cycle is repeated for each amino acid in the desired sequence. After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed in a single step using a strong acid.

Experimental Protocols and Methodologies

Preparation of Boc-Protected Amino Acids

The introduction of the Boc group onto the α-amino group of an amino acid is a fundamental prerequisite for Boc SPPS. The most common method involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[10]

Protocol for Boc Protection of an Amino Acid:

-

Dissolve the amino acid (1 equivalent) in a suitable solvent mixture, such as 1:1 dioxane/water, containing a base like sodium hydroxide (2 equivalents).[10]

-

Cool the solution to 0°C.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirred solution.[10]

-

Allow the reaction to warm to room temperature and continue stirring for several hours.

-

Work-up the reaction by removing the organic solvent, washing the aqueous layer with an organic solvent to remove excess (Boc)₂O, acidifying the aqueous layer, and then extracting the Boc-protected amino acid into an organic solvent.[10]

The Boc SPPS Cycle in Practice

The following is a generalized manual protocol for a single cycle of Boc SPPS.

Materials:

-

Boc-protected amino acid-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Boc-protected amino acid

-

Coupling reagents (e.g., DCC, HOBt)

Protocol:

-

Resin Swelling: Swell the resin in DCM for 20-30 minutes in a reaction vessel.[10][11]

-

Deprotection:

-

Neutralization:

-

Coupling:

-

Dissolve the next Boc-protected amino acid and HOBt (if used) in DMF.

-

Add the activated amino acid solution to the resin.

-

Add the coupling agent (e.g., DCC).

-

Agitate the reaction mixture until completion, which can be monitored by a colorimetric test such as the ninhydrin test.[12]

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]

This completes one cycle, and the resin is now ready for the deprotection step of the next amino acid.

Cleavage and Final Deprotection

The final step in Boc SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically accomplished using a strong acid.

Standard Cleavage Cocktail (Reagent K):

A widely used cleavage cocktail for peptides containing sensitive residues is Reagent K:

-

TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v)

Low-High HF Cleavage Protocol:

For more sensitive peptides, a two-step "low-high" HF cleavage procedure can be employed to minimize side reactions.[9]

-

Low HF Step: The peptide-resin is treated with a low concentration of HF in dimethyl sulfide (DMS). This selectively removes the more acid-labile side-chain protecting groups via an SN2 mechanism, which minimizes the formation of damaging carbocations.[9][11]

-

High HF Step: After evaporation of the low HF mixture, a standard high concentration of HF is used to cleave the peptide from the resin and remove the remaining, more resistant protecting groups.[9]

Alternative Cleavage Reagents:

While HF is highly effective, its toxicity and the need for specialized equipment have led to the development of alternative strong acid cleavage reagents, including:

-

Trifluoromethanesulfonic acid (TFMSA): A strong acid that can be used as an alternative to HF.

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another strong acid alternative for cleavage from certain resins.

Visualization of the Boc SPPS Workflow

Caption: The cyclical nature of Boc solid-phase peptide synthesis.

Chemical Mechanisms and Side Reactions

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds through a well-defined mechanism:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA).[10]

-

Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid.[10]

-

Decarboxylation: The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide.[10]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Potential Side Reactions and Mitigation Strategies

A critical aspect of successful peptide synthesis is the anticipation and mitigation of potential side reactions.

-

Alkylation by the tert-butyl cation: The tert-butyl carbocation generated during deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly those of tryptophan and methionine.[7] To prevent this, scavengers such as dithiothreitol (DTE) or anisole are often added to the deprotection solution to trap the carbocations.[7]

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and cleavage of the peptide from the support.[9] This is particularly problematic for sequences containing proline or glycine in the second position.

-

Aspartimide Formation: Peptides containing aspartic acid, especially Asp-Gly or Asp-Ser sequences, are prone to the formation of a five-membered aspartimide ring, which can lead to racemization and the formation of β-aspartyl peptides.[9]

Boc vs. Fmoc: A Comparative Analysis

The other major strategy in SPPS utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The choice between Boc and Fmoc chemistry depends on the specific peptide sequence and the desired outcome.[13]

| Feature | Boc Chemistry | Fmoc Chemistry |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderate Acid (e.g., TFA)[12] | Base (e.g., piperidine)[12] |

| Side-Chain Protection | Benzyl-based (acid-labile)[7] | tert-Butyl-based (acid-labile)[] |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[12] | Moderate Acid (e.g., TFA)[14] |

| Orthogonality | Quasi-orthogonal[15] | Fully orthogonal[][14] |

| Advantages | - Better for hydrophobic/aggregating sequences[12][13]- Protonated N-terminus after deprotection can reduce aggregation[12] | - Milder overall conditions[14]- No need for hazardous HF[14]- Amenable to automated synthesis[13] |

| Disadvantages | - Requires hazardous strong acids (HF)[14][16]- Requires specialized equipment[13] | - Deprotection can be slow for some sequences- Piperidine can cause side reactions |

Conclusion and Future Perspectives

The Boc strategy for solid-phase peptide synthesis, while considered a more traditional method compared to the now more widely used Fmoc chemistry, remains a powerful and relevant tool in the peptide chemist's arsenal. Its advantages in synthesizing difficult, hydrophobic sequences that are prone to aggregation ensure its continued use in both academic and industrial settings.[12][13] A thorough understanding of the underlying chemical principles, potential side reactions, and the specific nuances of the Boc/Bzl protection scheme is paramount for its successful implementation. As the demand for complex synthetic peptides and small proteins continues to grow, a deep appreciation for the foundational techniques, such as Boc SPPS, will remain essential for the advancement of peptide science and drug development.

References

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]

-

T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

Solid Phase Peptide Synthesis Brief History | AAPPTec. (n.d.). Retrieved from [Link]

-

Peptide Synthesis - FAQ | AAPPTEC. (n.d.). Retrieved from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). Retrieved from [Link]

-

Introduction to Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.). Retrieved from [Link]

-

One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a - ResearchGate. (n.d.). Retrieved from [Link]

-

Cleavage Cocktail Selection - CDN. (n.d.). Retrieved from [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peptide.com [peptide.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 15. biosynth.com [biosynth.com]

- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical characteristics of Boc-(Dmmb(Trt))Gly-OH

An In-Depth Technical Guide to the Chemical Characteristics of Boc-(Dmmb(Trt))Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-Boc-N-(4,5-dimethoxy-2-(tritylthio)benzyl)glycine, abbreviated as Boc-(Dmmb(Trt))Gly-OH. This highly specialized amino acid derivative is engineered for advanced applications in Solid-Phase Peptide Synthesis (SPPS), particularly for mitigating the challenges associated with "difficult sequences," such as aggregation and poor solubility. We will dissect its molecular architecture, explore the strategic interplay of its three distinct protecting groups (Boc, Dmmb, and Trt), and provide detailed protocols for its application and characterization. This guide serves as a key resource for scientists aiming to leverage advanced chemical tools to overcome complex hurdles in peptide and drug development.

Introduction: Overcoming the Challenge of "Difficult" Peptides

The synthesis of peptides, while a mature field, is continually challenged by sequences that are prone to aggregation, leading to poor reaction kinetics, incomplete couplings, and ultimately, low purity and yield of the target molecule. These "difficult" sequences are often rich in hydrophobic residues or contain repeating motifs that favor the formation of secondary structures like β-sheets, which promote inter-chain hydrogen bonding on the solid support.

To circumvent these issues, chemists have developed innovative strategies, including the use of backbone-protected amino acids. By temporarily modifying the amide nitrogen of the peptide backbone, it is possible to disrupt these hydrogen bonding networks, enhance chain solvation, and dramatically improve synthetic outcomes.[1] Boc-(Dmmb(Trt))Gly-OH is a prime example of such an advanced building block, incorporating multiple layers of chemical protection to offer precise control and efficacy during synthesis.

Molecular Architecture and Physicochemical Properties